5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

Molecular Architecture and Substituent Effects

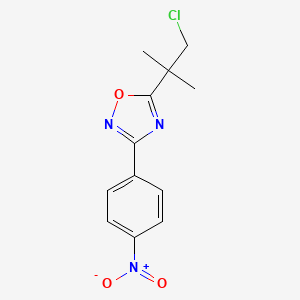

The molecular structure of 5-(1-chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (C₁₂H₁₂ClN₃O₃) features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-nitrophenyl group and a 1-chloro-2-methylpropan-2-yl moiety, respectively. The 1,2,4-oxadiazole ring system consists of two nitrogen atoms and three carbon atoms, with bond lengths and angles consistent with aromatic heterocyclic systems (Table 1).

Table 1: Key molecular properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₂H₁₂ClN₃O₃ |

| Molecular weight | 281.70 g/mol |

| SMILES notation | O=N+[O-] |

| Key substituents | 4-Nitrophenyl (electron-withdrawing), 1-chloro-2-methylpropan-2-yl (sterically bulky) |

The 4-nitrophenyl group introduces strong electron-withdrawing effects due to the nitro (-NO₂) substituent, which polarizes the aromatic ring and influences the compound’s electronic properties. The 1-chloro-2-methylpropan-2-yl group contributes steric bulk, potentially affecting molecular packing in solid-state structures and reactivity in solution.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

Comparative studies with structurally analogous 1,2,4-oxadiazoles reveal distinct differences in physicochemical properties and reactivity:

Table 2: Comparison with related derivatives

The chloro-tert-butyl group in the target compound increases hydrophobicity compared to linear alkyl chains (e.g., butyl). Additionally, the nitro group’s para position on the phenyl ring optimizes conjugation with the oxadiazole core, enhancing stability compared to ortho- or meta-substituted analogs.

Crystallographic and Conformational Studies

X-ray diffraction data for related 1,2,4-oxadiazoles provide insights into the conformational preferences of the target compound. For example:

- In 5-chloromethyl-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, the oxadiazole ring and substituted phenyl group are nearly coplanar (dihedral angle: 4.6°).

- Steric effects from bulky substituents, such as tert-butyl groups, induce deviations from planarity in analogous structures (e.g., dihedral angles up to 87.9° between oxadiazole and thiadiazole rings).

Table 3: Hypothesized crystallographic parameters (based on analogs)

| Parameter | Expected Range |

|---|---|

| Oxadiazole ring planarity | Bond lengths: 1.28–1.38 Å (N–O), 1.32–1.45 Å (C–N) |

| Dihedral angle (oxadiazole-phenyl) | 4–10° (electron-withdrawing substituents reduce torsion) |

| Packing interactions | C–H···N/O hydrogen bonds, π-π stacking (nitrophenyl groups) |

Intramolecular interactions, such as C–H···N hydrogen bonds between the oxadiazole nitrogen and adjacent substituents, likely stabilize the conformation. The nitro group’s orientation may further influence crystal packing through dipole-dipole interactions.

Properties

IUPAC Name |

5-(1-chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFOQTRAAJTHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674979 | |

| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-15-0 | |

| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C₁₂H₁₂ClN₃O₃

- Molecular Weight : 281.7 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated through various assays focusing on its antibacterial properties, enzyme inhibition, and potential anticancer effects.

Antibacterial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antibacterial properties. For instance, studies have shown that this compound has been tested against various bacterial strains with varying degrees of effectiveness.

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 15 | 100 |

| Bacillus subtilis | 18 | 75 |

These results indicate that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that it exhibits strong inhibitory activity against AChE with an IC₅₀ value of approximately 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

| Enzyme | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | 10 | 21.25 (Thiourea) |

| Urease | 5 | Not specified |

Case Studies

- Antibacterial Efficacy : A study published in MDPI highlighted the synthesis of various oxadiazole derivatives and their antibacterial efficacy against clinical isolates. The compound demonstrated significant activity against both metronidazole-sensitive and resistant strains of Helicobacter pylori .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of oxadiazole compounds revealed that several derivatives, including our compound of interest, showed promising results against urease and AChE, indicating their potential in drug development for gastrointestinal disorders and neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Drug Development

5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential as a bioactive compound in drug development. Its oxadiazole ring contributes to biological activity, making it a candidate for developing new pharmaceuticals targeting specific diseases.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Materials Science

Polymer Chemistry

This compound can be utilized as a building block in synthesizing polymers with specific functionalities. Its ability to form stable bonds allows for the creation of materials with enhanced thermal and mechanical properties. Such polymers are valuable in coatings and advanced materials for industrial applications .

Fluorescent Materials

The nitrophenyl group in the structure can be exploited to develop fluorescent materials. These materials are essential in various applications, including sensors and imaging technologies. The fluorescence properties can be tuned by modifying the substituents on the oxadiazole ring .

Biochemical Probes

Protein Interaction Studies

this compound has been used as a biochemical probe to study protein interactions. Its ability to selectively bind to specific proteins facilitates the investigation of biological pathways and mechanisms .

Targeted Delivery Systems

The compound's chemical characteristics allow it to be incorporated into targeted drug delivery systems. By attaching it to nanoparticles or other carriers, researchers can enhance the delivery of therapeutic agents directly to diseased cells, improving treatment efficacy while minimizing side effects .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

- CAS Number : 1133116-15-0

- Molecular Formula : C₁₂H₁₂ClN₃O₃

- Molecular Weight : 281.7 g/mol

Structural Features :

This compound belongs to the 1,2,4-oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Key substituents include:

- A 4-nitrophenyl group at position 3, introducing electron-withdrawing effects that influence electronic properties and stability .

Applications :

Primarily used as a biochemical reagent and intermediate in organic synthesis, with suppliers like AK Scientific and Alichem offering it in quantities ranging from 5 mg to 25 g .

Comparison with Structurally Similar Compounds

Substituent Variations in the 1,2,4-Oxadiazole Family

Table 1: Key Structural and Functional Comparisons

Key Analysis of Substituent Effects

Electronic and Steric Properties :

Target Compound vs. Bromophenyl Analog (CAS 1033201-95-4): Bromine vs. Nitro Group: Replacing the nitro group with bromine reduces electron-withdrawing effects but increases molecular weight (331.6 vs. 281.7 g/mol). Bromine’s polarizability may enhance intermolecular interactions in pharmaceutical contexts .

Target Compound vs. Dichloromethyl Analog (CAS 905107-54-2): Dichloromethyl vs. Chloro-tert-butyl Group: The dichloromethyl substituent is smaller and more electrophilic, likely increasing reactivity but reducing steric hindrance. This compound’s lower molecular weight (278.1 g/mol) may improve solubility in nonpolar solvents .

Chloro-Nitrophenyl Variant (CAS 1707584-91-5): Substituent Complexity: The 4-chloro-3-nitrophenyl group introduces additional steric and electronic effects compared to the target’s simpler 4-nitrophenyl group.

Physicochemical and Functional Implications

- Stability : The nitro group in the target compound enhances ring stability via resonance but may reduce thermal stability compared to halogenated analogs .

- Synthetic Accessibility : The tert-butyl chloro group in the target compound may require specialized reagents for introduction, whereas dichloromethyl derivatives can be synthesized via simpler halogenation routes .

- Biological Relevance : The bromophenyl analog’s role as a pharmaceutical intermediate highlights the importance of halogen positioning in bioactivity .

Q & A

Q. What are the common synthetic routes for preparing 5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles. For example, intermediates derived from substituted benzophenones are reacted with hydroxylamine to form oxadiazole rings . Characterization involves IR spectroscopy (to confirm functional groups like C-Cl and NO₂), NMR (¹H/¹³C for substituent arrangement), and mass spectrometry (to verify molecular weight). Elemental analysis ensures purity .

- Key Data :

| Intermediate | Reaction Step | Characterization Tools |

|---|---|---|

| 5-(Chloromethyl)-3-substitutedphenyl-oxadiazole | Cyclization with hydroxylamine | IR, NMR, MS, elemental analysis |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound’s stability is influenced by its nitro and chloro substituents, which may degrade under light or moisture. Storage recommendations :

- Store at room temperature (RT) in airtight containers with desiccants.

- Protect from light using amber glassware .

- Monitor decomposition via periodic HPLC or TLC to detect impurities.

Q. What spectroscopic methods are used to confirm the structure of this compound, and what challenges might arise?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and tert-butyl protons (δ 1.5–1.7 ppm). Challenges include overlapping signals from methyl groups .

- ¹³C NMR : Confirms nitrophenyl carbons (~125–150 ppm) and oxadiazole ring carbons (~165–175 ppm).

- IR : Detects C-Cl (650–750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- Mass Spec : Molecular ion peaks (e.g., [M+H]⁺) must match calculated masses .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of this oxadiazole, and what analytical methods validate enantiopurity?

- Methodological Answer : Enantioselective synthesis of analogs (e.g., 3z in ) employs iridium-catalyzed amination under controlled conditions (50°C in DME). Chiral column chromatography (e.g., SiO₂ with hexane:isopropyl acetate) isolates enantiomers. SFC (Supercritical Fluid Chromatography) with chiral stationary phases confirms ≥97% enantiomeric excess (ee) .

- Critical Parameters :

| Catalyst | Temperature | Solvent | ee Validation |

|---|---|---|---|

| Iridium | 50°C | DME | SFC (97% ee) |

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize the bioactivity of such compounds?

- Methodological Answer : SAR studies focus on substituent effects:

- 5-Position : Bulky groups (e.g., trifluoromethyl) enhance apoptosis-inducing activity by improving target (TIP47) binding .

- 3-Position : Aromatic rings (e.g., 4-nitrophenyl) increase cytotoxicity in breast cancer cell lines (e.g., T47D) but show inactivity in others .

- Key Data :

| Substituent (Position 5) | IC₅₀ (μM) | Target Affinity (ΔG, kcal/mol) |

|---|---|---|

| 3-Chlorothiophene | 9.1 ± 1.3 | -19.10 |

| Pyridyl | Improved in vivo activity (MX-1 model) |

Q. How do researchers resolve contradictions in biological activity data across different cell lines or assay conditions?

- Methodological Answer : Contradictions arise due to cell-specific expression of molecular targets (e.g., TIP47 in ). Strategies include :

- Mechanistic Profiling : Use flow cytometry to confirm apoptosis (e.g., G₁ phase arrest in T47D cells) .

- Target Validation : Photoaffinity labeling identifies binding proteins (e.g., TIP47) to explain selectivity .

- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., 72-hour incubation) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.